BenchChemオンラインストアへようこそ!

Butorphanol

Analgesic Potency Postoperative Pain Opioid Comparator

Butorphanol is a validated KOR-preferring agonist-antagonist (μ:δ:κ ratio 1:4:25) that delivers analgesic potency 3.5–7× morphine while significantly reducing opioid-induced pruritus. Its 60–70% intranasal bioavailability supports non-invasive acute pain formulations. Unlike nalbuphine or pentazocine, its unique receptor profile and pharmacokinetics preclude class substitution, ensuring reproducible outcomes in pain, pruritus, and kappa-opioid research.

Molecular Formula C21H29NO2
Molecular Weight 327.5 g/mol
CAS No. 42408-82-2
Cat. No. B1668111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButorphanol
CAS42408-82-2
Synonyms17-(Cyclobutylmethyl)morphinan-3,14-diol
Apo-Butorphanol
BC 2627
BC-2627
BC2627
Beforal
Butorphanol
Butorphanol Tartrate
Dolorex
Moradol
Stadol
Stadol NS
Torbugesic
Molecular FormulaC21H29NO2
Molecular Weight327.5 g/mol
Structural Identifiers
SMILESC1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O
InChIInChI=1S/C21H29NO2/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19)14-15-4-3-5-15/h6-7,13,15,19,23-24H,1-5,8-12,14H2/t19-,20+,21-/m1/s1
InChIKeyIFKLAQQSCNILHL-QHAWAJNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 350 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityModerate
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Butorphanol (CAS 42408-82-2) for Scientific Procurement: A Morphinan Opioid Agonist-Antagonist with Distinct Receptor Selectivity


Butorphanol (CAS 42408-82-2) is a synthetic morphinan-derivative opioid analgesic characterized as a mixed agonist-antagonist. Its pharmacological profile is defined by potent agonism at the kappa-opioid receptor (KOR) and antagonism or partial agonism at the mu-opioid receptor (MOR) [1]. Initially synthesized by Bristol-Myers and introduced clinically in 1978 as a parenteral preparation, the compound is distinguished from pure MOR agonists (e.g., morphine) by its dual receptor activity and from other mixed agonist-antagonists (e.g., nalbuphine, pentazocine) by its relative receptor selectivity profile [2]. Butorphanol is commercially supplied as the tartrate salt and is available in injectable and intranasal formulations, with the latter achieving 60–70% absolute bioavailability [3].

Butorphanol (CAS 42408-82-2) Procurement Rationale: Why Class Substitution with Alternative Opioid Agonist-Antagonists Introduces Quantifiable Risk


Substituting butorphanol with a generic mixed agonist-antagonist—such as nalbuphine, pentazocine, or buprenorphine—without quantitative consideration of receptor binding profiles and clinical outcome data introduces measurable divergences in efficacy, safety, and pharmacokinetic behavior. In vitro competitive binding studies demonstrate that butorphanol exhibits a receptor affinity ratio (μ:δ:κ) of approximately 1:4:25, reflecting pronounced selectivity for KOR over MOR [1]. This selectivity profile directly correlates with distinct clinical outcomes: butorphanol provides analgesic potency approximately 3.5–7 times that of morphine on a weight basis, whereas nalbuphine is essentially equipotent to morphine [2]. Furthermore, butorphanol's intranasal bioavailability of 60–70% is markedly higher than its oral bioavailability of 5–17%, rendering oral tablet formulations of butorphanol clinically non-viable in humans—a constraint not universally shared across the agonist-antagonist class [3]. These receptor-mediated and pharmacokinetic divergences preclude reliable class substitution and necessitate compound-specific selection for reproducible experimental or clinical outcomes.

Butorphanol (CAS 42408-82-2) Quantitative Differentiation Guide: Comparator-Based Evidence for Scientific Selection


Butorphanol Analgesic Potency: 3.5–7× Morphine and 16× Pentazocine on a Weight Basis

Butorphanol demonstrates superior analgesic potency relative to both pure mu-agonists and other mixed agonist-antagonists on a milligram-for-milligram basis. In direct intramuscular administration comparisons, 2 mg of butorphanol provides analgesic efficacy equivalent to 10 mg of morphine sulfate, corresponding to a potency ratio of 3.5–7× [1]. A separate double-blind study comparing butorphanol to pentazocine in postoperative patients with moderate to severe pain determined that butorphanol was 16 times more potent than pentazocine on a weight basis [2]. Both medications achieved maximum pain relief within one hour post-administration and demonstrated comparable durations of action [2].

Analgesic Potency Postoperative Pain Opioid Comparator

Butorphanol Side Effect Profile: 50% Reduction in Pruritus and Vomiting Versus Morphine in Postoperative PCA

In a randomized controlled trial of 60 female patients undergoing total abdominal hysterectomy with intravenous patient-controlled analgesia (IV-PCA), butorphanol demonstrated comparable postoperative pain relief to morphine while producing significantly fewer adverse effects. The study compared three groups: morphine 100 mg (Group M), morphine 50 mg + butorphanol 10 mg (Group M+B), and butorphanol 20 mg alone (Group B). Visual analog scale (VAS) pain scores and patient satisfaction ratings showed no significant differences among the three groups, confirming equivalent analgesic efficacy [1]. However, the incidence of side effects—particularly pruritus—was significantly lower in groups receiving butorphanol (M+B and B) compared to morphine alone (p<0.05) [1].

Postoperative Analgesia Side Effect Profile Patient-Controlled Analgesia

Butorphanol Kappa-Opioid Receptor Binding Affinity: 4× Higher Ki at KOR than MOR and Superior KOR Affinity Versus Nalbuphine

In vitro competitive displacement assays demonstrate that butorphanol exhibits a distinct receptor binding profile characterized by preferential affinity for kappa-opioid receptors (KOR) over mu-opioid receptors (MOR). The published affinity ratio for opioid receptors is approximately 1:4:25 (μ:δ:κ), indicating that butorphanol binds to KOR with roughly 25-fold greater affinity than to MOR [1]. Pharmacological studies reveal that butorphanol exhibits significantly stronger affinity for κ-receptors compared to nalbuphine, whereas no significant differences were observed between the two compounds in their μ-opioid receptor binding affinities [2]. The Ki (binding affinity) for butorphanol at opioid receptors has been determined using competitive displacement assays, with reported Ki values at KOR in the sub-nanomolar range [3].

Receptor Binding Opioid Pharmacology Kappa-Opioid Receptor

Butorphanol Bioavailability: Intranasal Route Achieves 60–70% Absolute Bioavailability Versus 5–17% Oral

Butorphanol exhibits route-dependent bioavailability that profoundly impacts its clinical and experimental utility. Oral administration results in extensive first-pass hepatic metabolism, yielding bioavailability of only 5–17% [1]. In contrast, intranasal administration achieves absolute bioavailability of 60–70%, with peak plasma concentrations reached within 30–60 minutes following a 1–2 mg dose [2]. Intranasal butorphanol pharmacokinetics approximate those of intramuscular and intravenous administration after the initial absorption phase, with steady-state plasma concentrations achieved within 48 hours of repeated dosing [3]. The mean plasma half-life ranges from 4.7 hours in younger subjects to 6.6 hours in elderly subjects [2].

Pharmacokinetics Bioavailability Route of Administration

Butorphanol (CAS 42408-82-2) Evidence-Backed Research and Industrial Application Scenarios


Postoperative Patient-Controlled Analgesia (PCA) Formulations Requiring Reduced Pruritus Liability

Butorphanol is quantitatively validated for inclusion in IV-PCA protocols where the objective is to maintain morphine-equivalent analgesic efficacy while reducing the incidence of opioid-induced pruritus. Evidence from a randomized controlled trial in total abdominal hysterectomy patients demonstrates that butorphanol (20 mg) or butorphanol-morphine combination regimens provide pain relief statistically equivalent to morphine 100 mg alone, while significantly reducing pruritus incidence (p<0.05) [1]. This differentiation supports butorphanol's selection over pure mu-agonists in analgesic formulations where pruritus mitigation is a critical design parameter. For formulation scientists, this evidence substantiates the compound's utility in combination analgesic products targeting postoperative pain with improved tolerability profiles.

Intranasal Analgesic Development for Acute Pain with Bypass of First-Pass Metabolism

Butorphanol's unique pharmacokinetic profile—characterized by 60–70% intranasal bioavailability versus 5–17% oral bioavailability—makes it a model compound for intranasal formulation development aimed at circumventing hepatic first-pass metabolism [2]. Intranasal administration achieves plasma concentrations comparable to parenteral routes with a Tmax of 0.5–0.75 hours, enabling rapid-onset analgesia without injection [3]. This evidence supports butorphanol's application as a reference standard in intranasal drug delivery research, as a comparator compound in bioequivalence studies for nasal spray generics, and as an active pharmaceutical ingredient in development programs targeting non-invasive acute pain management with favorable pharmacokinetic characteristics.

Kappa-Opioid Receptor (KOR) Selective Pharmacological Tool Compound

With a published μ:δ:κ receptor affinity ratio of 1:4:25 and KOR Ki values in the sub-nanomolar range, butorphanol serves as a validated KOR-preferring agonist-antagonist for in vitro and in vivo opioid receptor pharmacology studies [4]. The compound's significantly stronger KOR affinity compared to nalbuphine—coupled with equivalent MOR binding—enables its use as a discriminating tool in experiments designed to dissect KOR-mediated versus MOR-mediated pharmacological effects [5]. This receptor selectivity profile supports butorphanol's application in academic and industrial research programs investigating KOR signaling pathways, antipruritic mechanisms, and the development of novel biased ligands with reduced abuse liability relative to pure mu-agonists.

Antipruritic Research and Intractable Pruritus Investigational Protocols

Butorphanol has demonstrated efficacy as an antipruritic agent in both preclinical primate models and clinical case series. In rhesus monkeys, systemic butorphanol (0.0032–0.032 mg/kg) dose-dependently attenuated both systemic and intrathecal morphine-induced itch without reducing morphine analgesia [6]. In a clinical case series of five patients with intractable pruritus associated with inflammatory skin diseases or systemic diseases, intranasal butorphanol produced rapid and marked improvement [7]. This dual MOR-antagonist/KOR-agonist mechanism provides functional evidence supporting butorphanol's selection as a research compound for investigating the mu-kappa opioid axis imbalance hypothesis of chronic pruritus and as a candidate for controlled clinical trials in pruritus indications refractory to conventional therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butorphanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.